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molecular formula C7H9ClN2O2 B8438705 1-(6-Chloro-3-methoxy-pyridazin-4-yl)-ethanol

1-(6-Chloro-3-methoxy-pyridazin-4-yl)-ethanol

Cat. No. B8438705
M. Wt: 188.61 g/mol
InChI Key: DEIFTQRQZVSVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507734B2

Procedure details

3.85 g 1-(6-Chloro-3-methoxy-pyridazin-4-yl)-ethanol is dissolved in 300 ml tetrahydrofuran and 35.5 g of manganese dioxide is added. The reaction is stirred for 48 h at RT. Solids are removed by filtration, and the solvent is removed under reduced pressure. The product is purified and separated from 1-(3-chloro-6-methoxy-pyridazin-4-yl)-ethanone by silica gel chromatography, eluting with a gradient of ethyl acetate in heptane. Yield 2.4 g. LC-MS (ES+) 187 (M+H)+.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([O:8][CH3:9])=[C:4]([CH:10]([OH:12])[CH3:11])[CH:3]=1>O1CCCC1.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[N:7]=[N:6][C:5]([O:8][CH3:9])=[C:4]([C:10](=[O:12])[CH3:11])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
ClC1=CC(=C(N=N1)OC)C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
35.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 48 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solids are removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product is purified
CUSTOM
Type
CUSTOM
Details
separated from 1-(3-chloro-6-methoxy-pyridazin-4-yl)-ethanone by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
ClC1=CC(=C(N=N1)OC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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